molecular formula C31H33ClN6O2S B12512495 Methylred-methyleneblue

Methylred-methyleneblue

Cat. No.: B12512495
M. Wt: 589.2 g/mol
InChI Key: AOTGFILSFJYLFX-UHFFFAOYSA-M
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Description

Methylred-methyleneblue is a compound that combines two well-known dyes: methyl red and methylene blue. Methyl red is commonly used as a pH indicator, while methylene blue is used as a dye and medication. The combination of these two compounds results in a versatile indicator solution that changes color based on pH levels, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare a methylred-methyleneblue indicator solution, dissolve 0.1 grams of methyl red and 50 milligrams of methylene blue in 100 milliliters of ethanol (95 percent). This solution changes color from reddish violet to green within a pH range of 5.2 to 5.6 .

Industrial Production Methods

Industrial production of this compound typically involves the synthesis of methyl red and methylene blue separately, followed by their combination in the desired proportions. Methyl red is synthesized through the diazotization of anthranilic acid followed by coupling with dimethylaniline. Methylene blue is synthesized by the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate.

Chemical Reactions Analysis

Types of Reactions

Methylred-methyleneblue undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed

    Oxidation: Leucomethylene blue.

    Reduction: Leucomethylene blue.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methylred-methyleneblue has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylred-methyleneblue involves its ability to act as a redox indicator. Methylene blue, for example, can accept electrons and be reduced to leucomethylene blue, which is colorless. This redox property is utilized in various applications, such as the treatment of methemoglobinemia, where methylene blue reduces methemoglobin to hemoglobin . Methyl red, on the other hand, changes color based on the pH of the solution, making it useful as a pH indicator.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylred-methyleneblue is unique due to its combination of two distinct dyes, providing both pH indication and redox properties. This makes it versatile for various applications, from analytical chemistry to biological staining and medical treatments.

Properties

Molecular Formula

C31H33ClN6O2S

Molecular Weight

589.2 g/mol

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid;chloride

InChI

InChI=1S/C16H18N3S.C15H15N3O2.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h5-10H,1-4H3;3-10H,1-2H3,(H,19,20);1H/q+1;;/p-1

InChI Key

AOTGFILSFJYLFX-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]

Origin of Product

United States

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